molecular formula C12H14N2O2 B5649577 4-[(3-methyl-2-butenoyl)amino]benzamide

4-[(3-methyl-2-butenoyl)amino]benzamide

Cat. No.: B5649577
M. Wt: 218.25 g/mol
InChI Key: NXAXTHLPKRCEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methyl-2-butenoyl)amino]benzamide is a benzamide derivative featuring a 3-methyl-2-butenoyl (prenyl) group attached to the 4-amino position of the benzamide core. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler acylated benzamides, which may enhance membrane permeability and bioavailability.

Properties

IUPAC Name

4-(3-methylbut-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-5-3-9(4-6-10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAXTHLPKRCEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The presence of heterocyclic groups (e.g., imidazole in ) or electron-withdrawing substituents (e.g., CF₃ in ) enhances antimicrobial and anticancer activities. The 3-methyl-2-butenoyl group in the target compound may similarly modulate receptor binding via hydrophobic interactions.
  • Stereochemical Effects: Compounds with chiral centers, such as AS-4370 , show enantiomer-specific efficacy, suggesting that the stereochemistry of the 3-methyl-2-butenoyl group in the target compound could critically influence its activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.